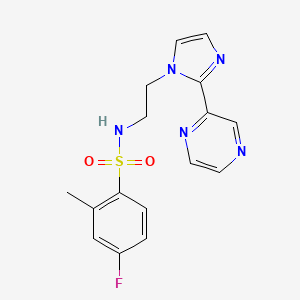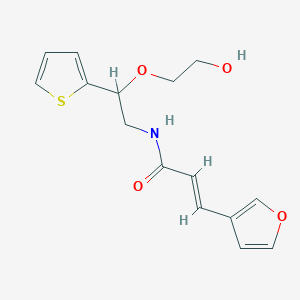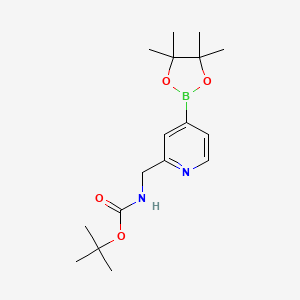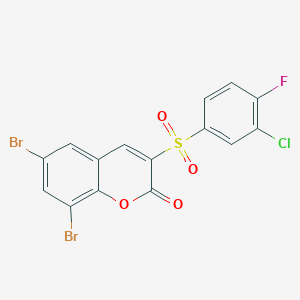
1-苯基-4-丙-2-炔基哌嗪-2,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It may include studying its reactivity with various reagents, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include studying the compound’s chemical properties, such as its acidity or basicity .科学研究应用
HIV-1 附着抑制
1-苯基-4-丙-2-炔基哌嗪-2,3-二酮衍生物已被探索其抑制 HIV-1 附着的潜力。这种作用会干扰病毒 gp120 与宿主细胞受体 CD4 的相互作用,展示了它们作为抗病毒剂的潜力。例如,对这些化合物中的苯甲酰部分的特定修饰揭示了用杂环取代苯基部分的可行性,证明了苯环上的取代基变异对保留抗病毒活性的耐受性有限 (Meanwell 等人,2009 年)。
抗菌特性
与 1-苯基-4-丙-2-炔基哌嗪-2,3-二酮结构相关的化合物已被合成并表征了它们的抗菌特性。研究表明,这些化合物表现出显着的抗菌活性,表明它们在开发新的抗菌剂中的效用。此类研究突出了这些化合物超出其最初范围的更广泛应用,为解决抗生素耐药性提供了新的途径 (Ghabbour 等人,2016 年)。
药效团模型和受体亲和力
对 1-苯基-4-丙-2-炔基哌嗪-2,3-二酮衍生物的研究包括对其对特定受体的亲和力的研究,例如 5-HT1A 和 α1-肾上腺素能受体。通过基于药效团模型的研究,这些化合物已被证明对 5-HT1A 受体表现出纳摩尔范围内的显着至中等亲和力,表明它们在设计受体靶向治疗剂中的潜力 (Handzlik 等人,2011 年)。
抗惊厥活性
对与 1-苯基-4-丙-2-炔基哌嗪-2,3-二酮结构相似的 N-[(4-芳基哌嗪-1-基)-烷基]-2-氮杂螺[4.5]癸烷-1,3-二酮衍生物的研究揭示了它们作为抗惊厥剂的潜力。通过修饰这些化合物以向环己烷环引入芳香区域,在临床前模型中观察到显着的抗惊厥活性,表明它们在癫痫治疗中的潜在用途 (Obniska 等人,2006 年)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-phenyl-4-prop-2-ynylpiperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-8-14-9-10-15(13(17)12(14)16)11-6-4-3-5-7-11/h1,3-7H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOKPLNJWONEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(C(=O)C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2956566.png)


![1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2956572.png)
![7-(4-bromophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2956573.png)



![N-[(2,2-Dimethyloxan-4-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2956581.png)

![N~6~-benzyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2956583.png)
![2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2956585.png)
